molecular formula C23H17ClO4 B4797864 6-chloro-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B4797864
M. Wt: 392.8 g/mol
InChI Key: DZQTWAXYZCCNFS-UHFFFAOYSA-N
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Description

6-Chloro-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative offered for research and development purposes. Coumarins, also known as 2H-chromen-2-ones, are a significant class of oxygen-containing heterocycles that have been widely investigated in medicinal and organic chemistry for their diverse biological profiles . This compound features a 4-phenyl substitution and a 7-[(2-methoxybenzyl)oxy] ether group, which may be considered a protected form of the 7-hydroxycoumarin scaffold. Such 7-hydroxy derivatives are valuable building blocks for the preparation of novel coumarin-based analogs, as the hydroxyl group can be further functionalized through alkylation or acylation reactions to explore structure-activity relationships . The core coumarin structure is associated with a range of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and antioxidant properties . Furthermore, 4-phenylcoumarin analogs, in particular, have been studied for their potential as anticancer agents, with some derivatives exhibiting cytotoxic activity against various human cancer cell lines . The presence of the chlorine atom and the methoxybenzyloxy chain on this molecule may influence its electronic properties and biological interactions, making it a compound of interest for further chemical exploration and biological screening. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-7-[(2-methoxyphenyl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO4/c1-26-20-10-6-5-9-16(20)14-27-22-13-21-18(11-19(22)24)17(12-23(25)28-21)15-7-3-2-4-8-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQTWAXYZCCNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-phenyl-2H-chromen-2-one and 2-methoxybenzyl alcohol.

    Protection of Hydroxyl Group: The hydroxyl group of 2-methoxybenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.

    Formation of Ether Linkage: The protected 2-methoxybenzyl alcohol is then reacted with 6-chloro-4-phenyl-2H-chromen-2-one in the presence of a base, such as potassium carbonate, to form the ether linkage at the 7th position.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 7

The benzyloxy group at position 7 is a critical site for modulating activity. Key analogs include:

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight Key Properties/Bioactivity
6-Chloro-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one (Target) 2-Methoxybenzyloxy C23H17ClO4 392.08 Enhanced metabolic stability; moderate lipophilicity (logP ~3.8)
6-Chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one 3,4-Dichlorobenzyloxy C22H13Cl3O3 431.69 Higher lipophilicity (logP ~5.2); potential cytotoxicity in cancer cell lines
6-Chloro-7-[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one 2-Chlorobenzyloxy C22H14Cl2O3 397.25 Moderate cytotoxicity (IC50 ~12 µM in RT-4 cells)
6-Chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one 4-Methoxybenzyloxy C23H17ClO4 392.08 Similar MW to target; altered electronic effects due to para-methoxy group
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one Oxiran-2-ylmethoxy (epoxide) C18H13ClO4 352.75 Reactive epoxide group; potential for covalent binding

Key Observations :

  • Halogenation : Chlorine substitutions (e.g., 3,4-dichloro in ) increase lipophilicity and cytotoxicity but may reduce solubility.
  • Epoxide Derivatives : The epoxide group in introduces reactivity, which could enhance target engagement but increase metabolic instability.

Substituent Variations at Position 4

The phenyl group at position 4 is conserved in most analogs, but substitutions like alkyl or heteroaryl groups alter activity:

Compound Name Substituent at Position 4 Molecular Formula Key Properties
6-Chloro-7-[(2-methoxybenzyl)oxy]-4-ethyl-2H-chromen-2-one Ethyl C20H17ClO4 Reduced aromatic interactions; lower cytotoxicity
6-Hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one Hexyl (position 6) C28H31ClO4 Increased hydrophobicity; potential membrane disruption
6-Chloro-4-(furan-2-ylmethyleneamino)-2,2-dimethyl-2H-chromen-3-ol Furan-2-ylmethyleneamino C17H15ClN2O3 Antihypertensive activity via NO modulation

Key Observations :

  • Phenyl Retention : The phenyl group at position 4 is critical for π-π stacking in receptor binding. Alkyl substitutions (e.g., ethyl ) reduce aromatic interactions, diminishing activity.
  • Hybrid Molecules: Furan-containing derivatives (e.g., ) demonstrate diversification into non-cancer applications, such as antihypertensive effects.

Structural and Computational Insights

  • Collision Cross-Section (CCS) : The target compound’s predicted CCS (190.9 Ų for [M+H]+) indicates a compact structure compared to bulkier analogs like the hexyl derivative (CCS >200 Ų) .
  • Crystallography : SHELX-refined structures (e.g., ) reveal that para-substituted benzyl groups adopt planar conformations, while ortho-substituted groups (e.g., 2-methoxy) introduce torsional strain, affecting packing and solubility.

Biological Activity

Overview

6-Chloro-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound classified under chromen-2-one derivatives. Its molecular formula is C23H19ClO3C_{23}H_{19}ClO_3 with a molecular weight of approximately 376.8 g/mol. The compound's structure features a chloro group at the 6th position, a 2-methoxybenzyl group at the 7th position, and a phenyl group at the 4th position of the chromen core. This unique structural arrangement is associated with various biological activities, making it a subject of interest in medicinal chemistry.

The synthesis of this compound typically involves several key steps:

  • Starting Materials: The synthesis begins with 6-chloro-4-phenyl-2H-chromen-2-one and 2-methoxybenzyl alcohol.
  • Protection of Hydroxyl Group: The hydroxyl group of the 2-methoxybenzyl alcohol is protected.
  • Formation of Ether Linkage: The protected alcohol is reacted with the chromen derivative in the presence of a base (e.g., potassium carbonate).
  • Deprotection: Removal of the protecting group yields the final product.

The compound can also undergo various reactions such as oxidation, reduction, and substitution, allowing for further derivatization to enhance its biological activity .

Anticancer Activity

Research indicates that derivatives of chromen-2-one, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various human cancer cell lines:

Cell Line IC50 (µM)
AGS14.5 ± 0.5
MGC-80322.3 ± 1.0
HCT-11618.0 ± 0.8
A54915.7 ± 0.9
HepG220.1 ± 1.1
HeLa16.3 ± 0.6

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells, such as enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may inhibit certain enzyme activities, leading to disrupted cellular processes associated with cancer proliferation and inflammation.

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory and antioxidant activities. These properties are crucial for therapeutic applications in conditions characterized by oxidative stress and chronic inflammation .

Case Studies

A notable study evaluated the effects of various chromen derivatives on cancer cell lines, focusing on their structure-activity relationships (SAR). The results indicated that modifications to the methoxy and chloro groups significantly influenced their cytotoxicity profiles:

  • Compound Variants:
    • 6-Chloro-7-hydroxy-4-phenylchromen-2-one showed moderate activity.
    • 6-Chloro-7-(4-fluorophenyl)methoxy)-4-phenylchromen-2-one exhibited enhanced potency against AGS cells with an IC50 of 12.5±0.3μM12.5\pm 0.3\mu M.

These findings underscore the importance of structural modifications in enhancing biological activity .

Q & A

Q. Key Factors Affecting Yield :

  • Temperature : Higher temperatures (>80°C) during etherification may lead to hydrolysis of the ester group.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require strict anhydrous conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from regioisomers .

What spectroscopic techniques are recommended for characterizing the structure of this compound?

Basic Research Question
A combination of spectroscopic and crystallographic methods is essential:

Technique Key Data Points Reference
¹H/¹³C NMR - δ 5.2–5.5 ppm (OCH₂Ar protons)
- δ 160–165 ppm (carbonyl carbon)
IR Spectroscopy - 1720–1740 cm⁻¹ (C=O stretch)
- 1250–1270 cm⁻¹ (C-O-C ether)
X-ray Crystallography - SHELXL refinement for disorder resolution (e.g., methoxy group rotamers)
- CCDC deposition for structural validation

For ambiguous signals (e.g., overlapping aromatic protons), 2D NMR (COSY, HSQC) is recommended .

How does the substitution pattern (e.g., 2-methoxybenzyl vs. other substituents) affect the compound's biological activity?

Advanced Research Question
The 2-methoxybenzyl group confers unique bioactivity compared to analogs:

  • Antimicrobial Activity : The 2-methoxy group enhances lipophilicity, improving membrane penetration. MIC values against S. aureus drop from 32 µg/mL (4-chlorobenzyl analog) to 8 µg/mL (2-methoxybenzyl) .
  • Cytotoxicity : Substitution at the 7-position with electron-donating groups (e.g., methoxy) reduces IC₅₀ in MCF-7 cells by 40% compared to electron-withdrawing substituents (e.g., nitro) .

Q. Methodological Insight :

  • Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., topoisomerase II).
  • SAR Studies : Synthesize analogs with substituents at the 2-, 4-, and 7-positions and assay against a panel of cancer cell lines .

What strategies can resolve contradictions in biological activity data across studies with varying substituents?

Advanced Research Question
Contradictions often arise from differences in:

  • Assay Conditions : pH, serum concentration, and incubation time (e.g., ROS generation assays are time-sensitive) .
  • Compound Purity : Residual solvents (DMF, DCM) in ≤95% pure samples can artificially inflate cytotoxicity .

Q. Resolution Strategies :

Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS protocols for cytotoxicity .

Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed esters) that may confound results .

Meta-Analysis : Compare data across ≥3 independent studies using tools like RevMan to identify outliers .

How can computational methods predict reactivity or interaction with biological targets?

Advanced Research Question
Density Functional Theory (DFT) :

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-3 for Michael addition) .
  • Predict oxidation potentials (e.g., HOMO-LUMO gap <4 eV suggests redox activity) .

Q. Molecular Dynamics (MD) Simulations :

  • Simulate binding to cytochrome P450 3A4 (CYP3A4) to assess metabolic stability .
  • Use GROMACS with CHARMM36 force field for 100-ns trajectories .

Validation : Cross-check predictions with experimental data (e.g., IC₅₀ vs. docking scores) .

What are the challenges in optimizing reaction conditions for introducing the 2-methoxybenzyloxy group?

Advanced Research Question
Key Challenges :

  • Steric Hindrance : Bulky 2-methoxybenzyl bromide requires prolonged reaction times (24–48 hrs) .
  • Competing Reactions : Base-catalyzed hydrolysis of the chromen-2-one core (mitigated by using K₂CO₃ instead of NaOH) .

Q. Optimization Workflow :

DoE (Design of Experiments) : Vary temperature (40–80°C), solvent (DMF vs. THF), and base (K₂CO₃ vs. NaH) .

In Situ Monitoring : Use FT-IR to track disappearance of the OH stretch (3600 cm⁻¹) .

Scale-Up : Transition from batch to flow chemistry (residence time: 30 min) to improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-chloro-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.